4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide
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Overview
Description
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide is a compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide typically involves the condensation of 4-hydroxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
- 4-hydroxy-N-(4-methylphenyl)benzamide
- 4-hydroxy-N-(2-methylphenyl)benzamide
Uniqueness
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and hydroxyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
85635-62-7 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide |
InChI |
InChI=1S/C17H15NO4/c1-22-14-9-7-13(8-10-14)18-17(21)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3,(H,18,21) |
InChI Key |
HXBXYWGOSAUWDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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